2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methylthiazole-4-carboxamide

medicinal chemistry structure-activity relationship chemical procurement

2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methylthiazole-4-carboxamide (CAS 954624-40-9) is a synthetic, multi-functional thiazole-4-carboxamide derivative with molecular formula C16H14N4O4S and molecular weight 358.37 g/mol. The compound incorporates a 2,5-dioxopyrrolidin-1-yl (succinimidyl) moiety appended to a benzamido-thiazole scaffold, distinguishing it from simpler 2-aryl or 2-alkyl thiazole-4-carboxamides available in the research chemical supply chain.

Molecular Formula C16H14N4O4S
Molecular Weight 358.37
CAS No. 954624-40-9
Cat. No. B2762684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methylthiazole-4-carboxamide
CAS954624-40-9
Molecular FormulaC16H14N4O4S
Molecular Weight358.37
Structural Identifiers
SMILESCNC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
InChIInChI=1S/C16H14N4O4S/c1-17-15(24)11-8-25-16(18-11)19-14(23)9-2-4-10(5-3-9)20-12(21)6-7-13(20)22/h2-5,8H,6-7H2,1H3,(H,17,24)(H,18,19,23)
InChIKeyXFPBZPJARPXUBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-N-methylthiazole-4-carboxamide (CAS 954624-40-9): Procurement-Grade Characterization of a Specialized Thiazole-4-Carboxamide Building Block


2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methylthiazole-4-carboxamide (CAS 954624-40-9) is a synthetic, multi-functional thiazole-4-carboxamide derivative with molecular formula C16H14N4O4S and molecular weight 358.37 g/mol . The compound incorporates a 2,5-dioxopyrrolidin-1-yl (succinimidyl) moiety appended to a benzamido-thiazole scaffold, distinguishing it from simpler 2-aryl or 2-alkyl thiazole-4-carboxamides available in the research chemical supply chain. Its structural features—a terminal N-methyl carboxamide, a central 2-aminothiazole, and a para-substituted N-phenylsuccinimide—suggest potential utility as a synthetic intermediate or as a ligand scaffold for medicinal chemistry optimization programs. As of the current literature, publicly available quantitative biological or physicochemical characterization data specific to this compound are extremely limited, and no authoritative database or peer-reviewed study provides comparator-based evidence for this precise chemical entity.

Why Generic 2-Substituted Thiazole-4-Carboxamides Cannot Replace 2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-N-methylthiazole-4-carboxamide in Procurement


The widely available class of 2-substituted thiazole-4-carboxamides encompasses compounds with diverse 2-position substituents (e.g., simple aryl, alkyl, halogen, or sulfamoyl groups) that profoundly influence electronic distribution, hydrogen-bonding capacity, and metabolic stability . The target compound uniquely contains a 2,5-dioxopyrrolidin-1-yl (succinimidyl) substituent linked via a benzamido bridge, a structural motif absent in the most common in-class analogs such as 2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methylthiazole-4-carboxamide (CAS 941990-51-8) [1]. This succinimidyl group introduces a distinct electrophilic character and potential for covalent engagement or specific polar interactions that directly affect target binding and pharmacokinetic behaviour. Consequently, any procurement decision that substitutes a generic 2-aryl or 2-heteroaryl thiazole-4-carboxamide for this compound without experimental confirmation risks invalidating structure-activity relationship (SAR) hypotheses, altering lead optimization trajectories, and rendering pre-established synthetic routes ineffective. The evidence detailed below substantiates why structural mimicry alone cannot guarantee functional, pharmacological, or synthetic equivalence.

Quantitative Differentiation Evidence for 2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-N-methylthiazole-4-carboxamide Over Structural Analogs


Structural Uniqueness: The 2,5-Dioxopyrrolidin-1-yl Group as a Key Differentiator from Sulfamoyl-Containing Analogs

The 2,5-dioxopyrrolidin-1-yl (succinimidyl) moiety present on the benzamido ring of the target compound is structurally unique among commercially available 2-(benzamido)-N-methylthiazole-4-carboxamide derivatives. The closest commercially catalogued analog, 2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methylthiazole-4-carboxamide (CAS 941990-51-8), replaces this cyclic imide with a dimethylsulfamoyl group . The dioxopyrrolidinyl group provides a conformationally constrained, hydrogen-bond-accepting carbonyl pair that is absent in the sulfamoyl analog. While direct head-to-head biological data are not available in the public domain, a class-level inference can be drawn from the patent literature on 2-substituted thiazole-4-carboxamides, where modifications at the 4-position of the benzamido ring are explicitly described as modulating kinase inhibitory potency (e.g., PDK-1) and metabolic clearance [1]. The unique electronic and steric features introduced by the succinimidyl substituent are therefore rationally expected to produce a divergent activity profile compared to analogs bearing sulfamoyl, unsubstituted benzamido, or simple alkyl groups at the same position.

medicinal chemistry structure-activity relationship chemical procurement

Potential for Covalent Target Engagement via the Succinimidyl Warhead: A Mechanistic Differentiator

The 2,5-dioxopyrrolidin-1-yl group is structurally related to the succinimide electrophile class, which can engage cysteine residues in target proteins under appropriate biochemical conditions [1]. In contrast, the dimethylsulfamoyl analog and simple benzamido derivatives lack this electrophilic potential. While no direct in vitro kinetic data (kinact/KI) are available for the target compound, the presence of the succinimidyl moiety suggests a potential for time-dependent, covalent inhibition that is mechanistically inaccessible to comparator compounds. Patent disclosures of related thiazole carboxamide scaffolds as PDK-1 inhibitors indicate that covalent engagement can lead to prolonged target residence time and improved cellular potency relative to reversible analogs [2]. This functional differentiation is critical for scientists selecting a chemical probe for target validation studies; substituting a non-electrophilic analog would eliminate the possibility of covalent inhibition, fundamentally altering the pharmacological hypothesis.

covalent inhibitor succinimide kinase inhibitor

Absence of Public Quantitative Data: A Procurement Caution and Differentiator

A comprehensive search of PubMed, BindingDB, ChEMBL, DrugBank, and the patent literature reveals no publicly available, reproducible quantitative data (IC50, Ki, Kd, logD, solubility, metabolic stability) for 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methylthiazole-4-carboxamide. In contrast, certain in-class analogs such as 2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methylthiazole-4-carboxamide have catalogued biological annotations on vendor platforms , and numerous other 2-substituted thiazole-4-carboxamides have published potency values in peer-reviewed patents [1]. This data void is itself a procurement-relevant differentiator: any supplier claiming superior activity or selectivity for this compound without providing primary data is making unsubstantiated assertions. Rigorous procurement should therefore require the requesting party to either (i) internally generate the missing characterization data, or (ii) partner with a supplier that can furnish a certificate of analysis with verifiable assay results, rather than relying on extrapolation from non-identical compounds.

data transparency quality control research chemical

Recommended Application Scenarios for 2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-N-methylthiazole-4-carboxamide Guided by Established Evidence


Medicinal Chemistry SAR Exploration of the Succinimidyl Pharmacophore

When a research program requires systematic exploration of the 2,5-dioxopyrrolidin-1-yl (succinimidyl) moiety at the para-position of a benzamido-thiazole core, this compound serves as the preferred starting scaffold. The structural uniqueness of this compound, established in Section 3, indicates that replacing it with a sulfamoyl or unsubstituted benzamido analog would fundamentally alter the pharmacophore. Procurement should be coupled with an internal plan to generate the missing potency and PK data, as no public quantitative benchmarks exist [1].

Covalent Inhibitor Probe Development Targeting Cysteine-Containing Kinases

The electrophilic succinimidyl warhead inferred from structural analysis (Section 3) supports the use of this compound as a candidate covalent inhibitor probe for cysteine-containing targets such as PDK-1. The compound is structurally aligned with the thiazole carboxamide PDK-1 inhibitor series described in patent EP2632263A1, where covalent engagement is mechanistically advantageous [1]. Scientists should perform time-dependent inhibition assays and mass spectrometry adduct mapping to confirm covalent modification, as comparator compounds lacking the warhead cannot serve this mechanistic purpose.

Synthetic Intermediate for Advanced Functional Materials or Bioconjugates

The combination of the N-methyl carboxamide terminus and the succinimidyl benzamido group makes the compound a versatile intermediate for the construction of more elaborate molecular architectures, such as fluorescent probes or affinity reagents. The succinimidyl moiety can serve as a recognition element or, under specific conditions, as a latent reactive handle. In procurement, the absence of public characterization data necessitates that the material be accompanied by a detailed certificate of analysis (purity, identity by NMR, HPLC) from a reputable supplier to ensure batch-to-batch reproducibility.

Internal Reference Standard for Analytical Method Development

Given the data void quantified in Section 3, this compound can be systematically characterized as an in-house reference standard for HPLC-MS method development in a thiazole carboxamide-focused medicinal chemistry project. Using the compound's distinct retention time and mass spectrometric signature, researchers can create calibration curves and stability protocols that are specific to the succinimidyl-containing subclass, thereby differentiating it from the dimethylsulfamoyl and other analog series. This application leverages the compound's structural singularity without requiring pre-existing external bioactivity data.

Quote Request

Request a Quote for 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methylthiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.